molecular formula C18H24O2 B15567099 Nimbiol CAS No. 56760-98-6

Nimbiol

Cat. No.: B15567099
CAS No.: 56760-98-6
M. Wt: 272.4 g/mol
InChI Key: XVAVQANUJQBBFF-FUHWJXTLSA-N
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Description

Nimbiol has been reported in Crossopetalum gaumeri, Trichilia monadelpha, and Azadirachta indica with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,10aS)-6-hydroxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-11-8-12-13(9-14(11)19)18(4)7-5-6-17(2,3)16(18)10-15(12)20/h8-9,16,19H,5-7,10H2,1-4H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVQANUJQBBFF-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCCC(C3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878349
Record name Nimbiol
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-95-5, 56760-98-6
Record name (4aS,10aS)-2,3,4,4a,10,10a-Hexahydro-6-hydroxy-1,1,4a,7-tetramethyl-9(1H)-phenanthrenone
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URL https://commonchemistry.cas.org/detail?cas_rn=561-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimbiol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimbiol, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimbiol
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Record name NIMBIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/946NA6450V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIMBIOL, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Bioactive Core of Nimbiol's Source: A Technical Guide to the Primary Active Compounds of Azadirachta indica

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the phytochemical landscape of Azadirachta indica (neem tree), the natural source of Nimbiol, reveals a cocktail of potent bioactive compounds. This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the primary active constituents, their chemical structures, and biological activities. While this compound is a significant component, a broader understanding of the key players, including Nimbolide, Nimbin, and Nimbidin, is crucial for harnessing the full therapeutic potential of this medicinal plant.

Primary Active Compounds and Their Structures

The neem tree is a rich repository of complex tetranortriterpenoid limonoids, which are considered the primary drivers of its diverse pharmacological effects. Among the myriad of compounds isolated, four stand out for their significant biological activities: this compound, Nimbolide, Nimbin, and Nimbidin.

This compound is a diterpenoid found in the bark of the neem tree.[1] Its chemical formula is C18H24O2.[1]

Nimbolide , a prominent limonoid extracted from the leaves and flowers, has garnered substantial attention for its wide-ranging therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3][4]

Nimbin and its related compounds, such as Nimbidin , are other significant limonoids primarily isolated from the seed oil. These compounds have demonstrated various biological activities, including spermicidal, antifungal, and antibacterial properties.

The chemical structures of these primary active compounds are presented below:

CompoundMolecular FormulaMolecular Weight ( g/mol )Chemical Structure
This compound C18H24O2272.38this compound Structure
Nimbolide C27H30O7466.5Nimbolide Structure
Nimbin C30H36O9540.6Nimbin Structure
Nimbidin C25H30O6426.5Nimbidin Structure

Quantitative Data on Biological Activities

The bioactive compounds from Azadirachta indica have been the subject of numerous studies to quantify their therapeutic effects. The following table summarizes key quantitative data on their biological activities.

CompoundBiological ActivityAssayResultReference
Nimbolide AnticancerMTT assay on breast cancer cells (MCF-7)IC50: 5 µM
Nimbolide Anti-inflammatoryInhibition of LPS-induced nitric oxide production in BV-2 microgliaIC50: ~200 nM
Nimbin SpermicidalEffective at 1% concentration
Nimbidin AntifungalInhibition of Tinea rubrum growth
Nimbidin AntibacterialInhibition of Mycobacterium tuberculosis

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are essential.

MTT Assay for Anticancer Activity of Nimbolide

This protocol is adapted from studies evaluating the cytotoxic effects of Nimbolide on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Nimbolide on the proliferation of MCF-7 breast cancer cells.

Materials:

  • Nimbolide (dissolved in DMSO)

  • MCF-7 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nimbolide in complete DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Nimbolide (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the Nimbolide concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The multifaceted biological activities of these compounds are often attributed to their ability to modulate various cellular signaling pathways. Nimbolide, for instance, has been shown to exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.

Caption: Nimbolide's inhibition of the NF-κB and MAPK signaling pathways.

This guide provides a foundational understanding of the primary active compounds from Azadirachta indica, offering a springboard for further research and development. The synergistic or individual effects of these compounds warrant continued investigation to unlock their full therapeutic potential.

References

Exploring the Biological Activity of Neem-Derived Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nimbiol and Nimbolide (B1678885)

This technical guide addresses the spectrum of biological activity of compounds derived from the Neem tree (Azadirachta indica). While the initial request specified "this compound," a comprehensive review of the scientific literature reveals a significant disparity in the available research.

This compound is a recognized chemical constituent of Azadirachta indica, with the chemical formula C₁₈H₂₄O₂. However, there is a notable scarcity of in-depth studies on its specific biological activities, quantitative data such as IC₅₀ or MIC values, and the signaling pathways it may modulate.

In contrast, a closely related tetranortriterpenoid from the same plant, Nimbolide (C₂₇H₃₀O₇), has been the subject of extensive research. The vast majority of studies detailing the anticancer, anti-inflammatory, antioxidant, and antimicrobial properties of Neem limonoids focus on Nimbolide.

Therefore, to provide a comprehensive and data-rich technical guide as requested, this document will focus on the well-documented biological activities of Nimbolide . We will proceed with the understanding that Nimbolide is a distinct and more thoroughly investigated compound than this compound.

A Technical Guide to the Biological Spectrum of Nimbolide

This guide offers an in-depth exploration of the multifaceted biological activities of Nimbolide, a prominent bioactive compound isolated from the leaves and flowers of the Neem tree (Azadirachta indica).[1] It is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Nimbolide has demonstrated potent anticancer and chemopreventive properties across a wide range of cancer cell lines and in preclinical animal models.[2][3][4] Its mechanisms of action are multifaceted and include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis and angiogenesis.[3][4]

Quantitative Data: Cytotoxicity of Nimbolide

The cytotoxic effects of Nimbolide have been quantified in numerous studies, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cancer cell line and the duration of exposure.

Cancer Cell LineType of CancerIC₅₀ (µM)Exposure Time (hours)Reference
N1E-115Neuroblastoma (mouse)4 - 10Not Specified[5]
143B.TK-Osteosarcoma (human)4 - 10Not Specified[5]
Sf9Insect4 - 10Not Specified[5]
CEM/ADR5000Leukemia (multidrug-resistant)0.3 (± <0.01)Not Specified[6]
CCRF-CEMLeukemia (parental)17.4 (± 0.6)Not Specified[6]
Du-145Prostate Cancer6.86 (± 0.53)24[7][8][9]
PC-3Prostate Cancer8.01 (± 0.44)24[7][8][9]
A-549Lung Cancer11.16 (± 0.84)24[7][8][9]
Du-145Prostate Cancer4.97 (± 0.72)48[7][8]
PC-3Prostate Cancer5.88 (± 0.61)48[7][8]
A-549Lung Cancer7.24 (± 0.59)48[7][8]

Note: The IC₅₀ values for normal fibroblast cell lines (NIH3T3 and CCD-18Co) were significantly higher, indicating a more cytotoxic effect on cancer cells.[8]

Signaling Pathways in Anticancer Activity

Nimbolide modulates several key signaling pathways involved in cancer progression. It has been shown to suppress the NF-κB, PI3K/Akt, MAPK, and JAK/STAT signaling pathways.[1]

anticancer_pathways cluster_nimbolide Nimbolide cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Nimbolide Nimbolide NFkB NF-κB Nimbolide->NFkB inhibits PI3K_Akt PI3K/Akt Nimbolide->PI3K_Akt inhibits MAPK MAPK Nimbolide->MAPK inhibits JAK_STAT JAK/STAT Nimbolide->JAK_STAT inhibits Proliferation ↓ Proliferation NFkB->Proliferation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Metastasis ↓ Metastasis NFkB->Metastasis Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation MAPK->Proliferation JAK_STAT->Proliferation

Figure 1: Nimbolide's inhibition of key oncogenic signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Nimbolide for a specified duration (e.g., 24 or 48 hours). A control group receives the vehicle (e.g., DMSO) without Nimbolide.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the Nimbolide concentration.

Anti-inflammatory Activity

Nimbolide has demonstrated significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] This activity is largely attributed to its ability to inhibit the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

  • Animal Groups: Male albino rats are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of Nimbolide).

  • Drug Administration: The test compound or standard drug is administered, typically intraperitoneally or orally, one hour before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Animal Acclimatization B Grouping of Animals A->B C Administration of Nimbolide/Control B->C D Carrageenan Injection C->D 1 hour post-treatment E Paw Volume Measurement (Plethysmograph) D->E at 0, 1, 2, 3, 4 hours F Data Analysis (% Inhibition) E->F

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity

Nimbolide exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[1]

Quantitative Data: Antioxidant Activity of Neem Extracts

While specific data for isolated Nimbolide is varied, studies on Neem leaf extracts, which contain Nimbolide, demonstrate strong antioxidant potential.

AssayIC₅₀ (ppm)Reference
DPPH54.91[11][12]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of Nimbolide are mixed with the DPPH solution. A control is prepared with the solvent and DPPH solution.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Nimbolide has shown promising activity against a range of microorganisms, including bacteria and fungi.[1]

Quantitative Data: Antimicrobial Activity of Nimbolide
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Helicobacter pylori9 strains1.25 - 52.5 - 10[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A serial dilution of Nimbolide is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of Nimbolide at which there is no visible growth of the microorganism.

References

Initial Toxicological Profile of Crude Nimbiol Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbiol (B1247986), a prominent limonoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the initial toxicological profile of crude this compound extracts, consolidating data from pivotal in vivo and in vitro studies. The objective is to present a clear and concise summary of the existing toxicological data to inform future research and development endeavors. This document details experimental methodologies for key toxicological assays, presents quantitative data in structured tables for comparative analysis, and visualizes the known signaling pathways affected by this compound through detailed diagrams.

In Vitro Toxicity

The in vitro cytotoxicity of this compound has been evaluated across a range of cancer and normal cell lines, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. These studies consistently demonstrate that this compound exhibits a dose- and time-dependent cytotoxic effect on cancer cells while showing significantly less toxicity towards normal cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48h
Cancer Cell Lines
Du-145Human Prostate Carcinoma8.01 ± 0.444.97 ± 0.72
PC-3Human Prostate Carcinoma11.16 ± 0.846.42 ± 0.53
A-549Human Lung Carcinoma9.53 ± 0.675.81 ± 0.49
Normal Cell Lines
NIH3T3Mouse Embryonic Fibroblast72.45 ± 6.2159.13 ± 5.68
CCD-18CoHuman Colon Fibroblast85.12 ± 7.8968.34 ± 6.15
Experimental Protocol: MTT Assay for Cytotoxicity

The determination of this compound's cytotoxic effects is predominantly carried out using the MTT assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Crude this compound extract, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive the vehicle at the same final concentration.

  • Incubation: The plates are incubated for specific time points (e.g., 24 and 48 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

In Vivo Toxicity

In vivo toxicity studies are essential for evaluating the systemic effects of this compound extracts. Acute and subchronic oral toxicity studies in rodent models are the most common approaches to determine the safety profile.

Data Presentation: In Vivo Acute and Subchronic Toxicity

The following tables summarize the key findings from in vivo toxicity studies of neem extracts, including this compound.

Table 2.1: Acute Oral Toxicity of Neem Extracts in Rodents

Extract TypeAnimal ModelLD50Observed Effects
Crude Neem Leaf ExtractMice> 2000 mg/kgNo mortality or significant signs of toxicity at doses up to 2000 mg/kg.
Neem OilRats14-24 ml/kgAt toxic doses, effects on lungs and the central nervous system were observed.
Azadirachtin (a key limonoid)Rats> 5000 mg/kgNo signs of toxicity or mortality observed.

Table 2.2: Subchronic Oral Toxicity of Neem Oil in Mice (90-Day Study)

Dose Group (mg/kg/day)Key Findings
0 (Control)No abnormalities observed.
177No-Observed-Adverse-Effect Level (NOAEL).
533Central venous and sinusoidal congestion in the liver.
1600Varying degrees of damage to the testicles, liver, and kidneys.
Experimental Protocols

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of a single oral dose of crude this compound extract.

Methodology:

  • Animal Model: Typically, young, healthy adult rats (e.g., Wistar or Sprague-Dawley) of a single sex (usually females) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (with access to water) prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Nimbiol from Neem Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbiol (B1247986) is a potent bioactive limonoid found in the seeds of the neem tree (Azadirachta indica). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its potential as an anti-inflammatory, anti-cancer, and insecticidal agent. The effective isolation and purification of this compound are critical steps for further research and development of this compound-based therapeutics. These application notes provide detailed protocols for the extraction and purification of this compound from neem seeds, offering a comparative overview of various methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Extraction Methodologies

Several methods have been successfully employed for the extraction of bioactive compounds from neem seeds. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and environmental impact. The most common techniques include Microwave-Assisted Extraction (MAE), Soxhlet extraction, and conventional solvent extraction.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification studies. It is important to note that while the focus of this document is this compound, much of the available detailed research has been conducted on a closely related limonoid, nimbolide (B1678885). The methodologies are considered largely transferable.

Table 1: Comparison of Extraction Methods for Bioactive Limonoids from Neem

ParameterMicrowave-Assisted Extraction (MAE)Soxhlet ExtractionCold Extrusion with Methanol
Starting Material Dried Neem LeavesDried Neem Seed KernelsDry Ground Neem Seeds with Endocarp
Solvent Ethanol (B145695)Ethanol-Hexane (60:40 v/v)Methanol
Solid/Liquid Ratio 1:16 g/mLNot specified1 kg seeds to 150 mL methanol
Extraction Time 22 minutes3 hours20 minutes (soaking)
Temperature Not specified (Microwave Power: 280 W)Boiling point of solventRoom Temperature
Yield of Crude Extract Not specified43.71% (oil yield)Not specified
Yield of Purified Compound 0.67% (Nimbolide)Not specifiedSalannin: 3866 mg/kg, Nimbin: 1280 mg/kg, AZA+AZB: 1818 mg/kg
Purity of Final Compound >98% (Nimbolide)Not specifiedNot specified

Table 2: Influence of Solvents on Nimbolide Extraction from Neem Leaves

SolventNimbolide Yield (µg/g of dried plant material)
Ethanol3289.52 ± 85.91
Dichloromethane1314.82 ± 49.05
Hexane (B92381)1042.05 ± 89.83
Methanol1040.25 ± 85.06
Ethyl Acetate (B1210297)841.07 ± 50.91

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from a method optimized for nimbolide extraction and is expected to be effective for this compound.

1. Preparation of Plant Material:

  • Obtain neem seeds and dry them in a shaded, well-ventilated area.

  • De-kernel the seeds and grind the kernels into a fine powder using a mechanical grinder.

2. Extraction Procedure:

  • Weigh 10 g of the powdered neem seed kernel and place it into a microwave-safe extraction vessel.

  • Add 160 mL of ethanol to achieve a solid/liquid ratio of 1:16 g/mL.

  • Secure the vessel in a microwave extractor.

  • Set the microwave power to 280 W and the extraction time to 22 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Soxhlet Extraction

This method is a classical technique for the exhaustive extraction of phytocompounds.

1. Preparation of Plant Material:

  • Prepare powdered neem seed kernels as described in Protocol 1.

2. Extraction Procedure:

  • Place 20 g of the powdered neem seed kernel into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of a suitable solvent (e.g., ethanol or a hexane-ethanol mixture).

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, cool the apparatus and collect the solvent containing the extracted compounds.

  • Concentrate the extract using a rotary evaporator to yield the crude extract.

Purification Methodologies

The crude extract obtained from any of the above methods is a complex mixture of various compounds. Further purification is necessary to isolate this compound.

Protocol 3: Preparative Thin-Layer Chromatography (PTLC)

This protocol is effective for the purification of limonoids from the crude neem extract.

1. Preparation of Plates:

  • Use commercially available pre-coated silica (B1680970) gel PTLC plates (e.g., 20x20 cm, 250 µm thickness).

  • Activate the plates by heating them in an oven at 110°C for 30 minutes prior to use.

2. Sample Application:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Apply the dissolved extract as a uniform band across the origin of the PTLC plate.

  • Allow the solvent to evaporate completely.

3. Chromatographic Development:

  • Place the PTLC plate in a developing chamber containing a pre-equilibrated mobile phase of ethyl acetate and hexane (e.g., a 4:6 v/v ratio).

  • Allow the chromatogram to develop until the solvent front reaches approximately 1 cm from the top of the plate.

  • Remove the plate from the chamber and allow it to air dry.

4. Visualization and Isolation:

  • Visualize the separated bands under UV light (254 nm and 366 nm).

  • Scrape the silica gel corresponding to the band of interest (this compound) from the plate.

  • Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

  • Filter the solution to remove the silica gel.

  • Evaporate the solvent to obtain the purified this compound.

5. Purity Confirmation:

  • Assess the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (e.g., NMR, Mass Spectrometry).

Workflow and Diagrams

The following diagram illustrates the general workflow for the extraction and purification of this compound from neem seeds.

Application Notes and Protocols for Microwave-Assisted Extraction of Nimbiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbiol (B1247986) is a bioactive triterpenoid (B12794562) found in the neem tree (Azadirachta indica), which has garnered significant interest for its potential therapeutic properties. Microwave-Assisted Extraction (MAE) offers a rapid and efficient method for isolating this compound from plant materials compared to conventional techniques. This document provides a detailed protocol for the MAE of this compound, including optimization parameters, purification steps, and analytical quantification. Additionally, it outlines key signaling pathways modulated by related limonoids, offering insights into potential mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its successful extraction and analysis.

PropertyValueReference
Molecular Formula C₁₈H₂₄O₂
Molecular Weight 272.38 g/mol
Melting Point 248-252 °C
UV max (in absolute alcohol) 234, 283 nm
CAS Number 561-95-5

Microwave-Assisted Extraction (MAE) Protocol

This protocol is adapted from optimized methods for the extraction of similar limonoids from Azadirachta indica.

Materials and Equipment
  • Dried and powdered neem leaves

  • Ethanol (B145695) (95%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Optimized MAE Parameters

The following parameters have been identified as optimal for the extraction of a related limonoid, nimbolide, and serve as a strong starting point for this compound extraction.

ParameterOptimal Value
Solid/Liquid Ratio 1:16 g/mL
Microwave Power 280 W
Extraction Time 22 min

Experimental Workflow

G cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification A Neem Leaves B Drying & Grinding A->B C Mix with Ethanol (1:16 g/mL) B->C D Microwave Irradiation (280 W, 22 min) C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude this compound Extract F->G H HPLC Quantification G->H I Further Purification (e.g., Chromatography) G->I

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Step-by-Step Protocol
  • Sample Preparation: Collect fresh neem leaves and dry them in a shaded area to preserve phytochemical integrity. Once dried, grind the leaves into a fine powder.

  • Extraction: Weigh 10 g of the powdered neem leaves and place them in a microwave-safe extraction vessel. Add 160 mL of 95% ethanol to achieve a solid/liquid ratio of 1:16 g/mL.

  • Microwave Irradiation: Secure the vessel in the microwave extraction system. Set the microwave power to 280 W and the extraction time to 22 minutes.

  • Filtration: After extraction, allow the mixture to cool. Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. This will yield a crude this compound extract.

  • Quantification: Analyze the crude extract using HPLC to determine the concentration of this compound. A C18 column is typically used with a mobile phase of acetonitrile (B52724) and water.

  • Purification (Optional): For obtaining high-purity this compound, the crude extract can be further purified using techniques like preparative thin-layer chromatography (PTLC) or column chromatography.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.

HPLC Parameters
ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 234 nm and 283 nm
Injection Volume 20 µL

Signaling Pathways Modulated by Related Limonoids

Nimbolide, a structurally similar limonoid to this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. These pathways are likely relevant to the biological activity of this compound as well.

NF-κB Signaling Pathway

Nimbolide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nimbolide Nimbolide IKK IKK Nimbolide->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_p65_p50_nucleus NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nucleus translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes Pro_inflammatory_stimuli Pro-inflammatory stimuli Pro_inflammatory_stimuli->IKK activates NFκB_p65_p50_nucleus->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by nimbolide.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, critical for cell survival and proliferation, is also modulated by nimbolide.

G Nimbolide Nimbolide PI3K PI3K Nimbolide->PI3K inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor binds Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes

Caption: Modulation of the PI3K/Akt signaling pathway by nimbolide.

Conclusion

This document provides a comprehensive protocol for the microwave-assisted extraction of this compound from Azadirachta indica. The outlined MAE method is efficient and can be readily implemented in a laboratory setting. The provided information on analytical

Application of Nimbiol in Integrated Pest Management Strategies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbiol (B1247986), a biopesticide derived from the neem tree (Azadirachta indica), is a cornerstone of modern Integrated Pest Management (IPM) strategies. Its primary active ingredient, azadirachtin, is a complex tetranortriterpenoid limonoid that exhibits a multi-faceted mode of action against a broad spectrum of agricultural pests. Unlike conventional synthetic pesticides, this compound offers a more environmentally benign approach to pest control, with lower risks to non-target organisms and a reduced likelihood of resistance development due to its complex mixture of bioactive compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for effective and sustainable pest management.

This compound acts as a potent antifeedant, insect growth regulator (IGR), and repellent. It does not typically cause immediate knockdown of pests but rather incapacitates them by disrupting vital physiological processes. Its systemic action allows it to be absorbed by plants, providing protection from within.

Data Presentation: Efficacy of this compound (Azadirachtin) Against Key Agricultural Pests

The efficacy of this compound's active ingredient, azadirachtin, has been quantified in numerous studies. The following tables summarize the lethal concentration (LC50) values, a measure of the concentration required to kill 50% of a test population, for several major insect pests.

Pest SpeciesLarval InstarExposure Time (hours)LC50 (µg/mL)Test MethodReference
Plutella xylostella (Diamondback Moth)3rd240.66Choice Test
480.41
720.37
4th240.55Choice Test
480.34
720.34
3rd240.63No-Choice Test
480.32
720.29
4th240.52No-Choice Test
480.36
720.31
Spodoptera frugiperda (Fall Armyworm)1st-0.4% (concentration for 100% mortality)-
Liriomyza sativae (Vegetable Leafminer)1st-8.51 mg ai/LLeaf Dip Method
Spodoptera littoralis (Cotton Leafworm)2nd9 days4.3 ppm-
12 days1.1 ppm-
4th9 days8.6 ppm-
12 days3.3 ppm-
Schistocerca gregaria (Desert Locust)4th Nymph723.4%-

Experimental Protocols

Laboratory Bioassay: Leaf Dip Method for Larval Mortality Assessment

This protocol is designed to determine the efficacy of this compound against leaf-eating insect larvae, such as the vegetable leafminer (Liriomyza sativae).

Materials:

  • This compound formulation (e.g., this compound® 0.1 EC)

  • Host plant leaves (e.g., bean leaves for L. sativae)

  • Distilled water

  • Tween®-80 (or other suitable wetting agent)

  • Petri dishes

  • Filter paper

  • Fine camel hair brush

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • Create a series of dilutions to establish a range of concentrations for testing (e.g., 5, 10, 15, 20 mg ai/L for L. sativae).

    • Add a wetting agent (e.g., 0.05% Tween®-80) to each solution to ensure even leaf coverage.

    • A control solution should be prepared with distilled water and the wetting agent only.

  • Leaf Treatment:

    • Excise fresh, undamaged host plant leaves.

    • Dip each leaf into a test solution for a standardized time (e.g., 5 seconds).

    • Allow the leaves to air-dry on a clean surface.

  • Insect Infestation:

    • Place a treated leaf in a petri dish lined with moistened filter paper.

    • Using a fine camel hair brush, carefully transfer a known number of 1st instar larvae (e.g., 10-20) onto each leaf.

  • Incubation and Data Collection:

    • Seal the petri dishes and place them in an incubator at a controlled temperature and humidity.

    • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unresponsive to gentle prodding with the brush are considered dead.

    • Calculate the percentage mortality for each concentration and the control.

    • Use probit analysis to determine the LC50 value.

Field Trial Protocol: Efficacy Evaluation in a Crop System

This protocol outlines a methodology for evaluating the effectiveness of this compound in a field setting against pests like the cauliflower pests Brevicoryne brassicae, Plutella xylostella, and Spodoptera litura.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications for each treatment.

  • Plot Size: Define the size of individual plots, ensuring a buffer zone between plots to minimize spray drift.

  • Treatments:

    • This compound at different application rates (e.g., 4.2 L/ha, 8.3 L/ha, 12.5 L/ha).

    • A positive control (conventional synthetic insecticide).

    • A negative control (untreated).

Procedure:

  • Crop Establishment and Maintenance:

    • Establish the crop according to standard agricultural practices for the region.

    • Ensure uniform plant density across all plots.

  • Pest Monitoring:

    • Begin monitoring for the target pest(s) shortly after crop emergence.

    • Establish action thresholds (ATs), which are the pest population levels at which control measures should be applied to prevent economic injury. For example, the AT for P. xylostella when using an azadirachtin-based product might be 0.55 larvae per plant.

  • Application of Treatments: *

In vitro assays to determine the cytotoxic effects of Nimbiol.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Nimbiol (B1247986), a triterpenoid (B12794562) compound derived from the neem tree (Azadirachta indica), has garnered significant interest for its potential therapeutic properties, including its anticancer activities. Evaluating the cytotoxic effects of this compound is a critical first step in its development as a potential chemotherapeutic agent. These application notes provide an overview of the cytotoxic effects of this compound and related limonoids, such as nimbolide (B1678885), on various cancer cell lines, and detail the protocols for key in vitro assays used to quantify these effects.

Mechanism of Action this compound and its related compounds exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and the modulation of critical cellular signaling pathways.

  • Induction of Apoptosis: Nimbolide has been shown to induce apoptosis in a variety of cancer cell lines, including those from breast, prostate, lung, and leukemia. This process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation. The apoptotic mechanism involves both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes.

  • Signaling Pathway Modulation: Nimbolide influences several signaling cascades that regulate cell survival and proliferation. It has been shown to inhibit the PI3K/Akt/GSK-3β signaling pathway, which is often overactive in cancer cells and promotes survival. This inhibition can overcome protective autophagy and push the cells towards apoptosis. Furthermore, nimbolide can induce cell cycle arrest, preventing cancer cells from proliferating. The generation of reactive oxygen species (ROS) is another mechanism by which this compound can induce cellular damage and trigger apoptosis.

Application Notes and Protocols for Evaluating the Efficacy of Nimbiol Insecticides in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbiol, a botanical insecticide derived from the neem tree (Azadirachta indica), has garnered significant interest as a potential alternative to synthetic pesticides. Its primary active ingredient, azadirachtin, is known for its multifaceted mode of action, including antifeedant, insect growth regulatory, and repellent properties. These characteristics make this compound a promising component of Integrated Pest Management (IPM) programs, aiming to reduce reliance on conventional chemical insecticides and mitigate their associated environmental and health risks.

These application notes provide a comprehensive protocol for designing and conducting field trials to evaluate the efficacy of this compound insecticides. The following sections detail the experimental design, application procedures, data collection methods, and data analysis techniques necessary for a robust assessment of this compound's performance against target insect pests. Adherence to these protocols will ensure the generation of reliable and statistically valid data, crucial for regulatory approval and commercial adoption.

Materials and Methods

Test Product and Reference Controls
  • Test Product: this compound insecticide formulation (specify concentration of azadirachtin).

  • Positive Control: A registered synthetic insecticide known to be effective against the target pest(s).

  • Negative Control: Untreated plots (water or formulation blank spray).

Field Site Selection and Experimental Design
  • Site Selection: Choose a field with a known history of infestation by the target pest(s). The site should have uniform soil type, topography, and cropping history to minimize variability.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability. Each block should contain one replicate of each treatment. A minimum of four replications is advised for statistical robustness.

  • Plot Size: The size of individual plots will depend on the crop and application equipment. A typical plot size is at least 20 m². Each plot should consist of a minimum of four rows, with the central two rows designated for data collection to minimize edge effects. Buffer zones or guard rows should be established between plots to prevent spray drift.

Experimental Protocols

Application of this compound and Control Treatments
  • Timing of Application: Applications should be initiated at the first sign of insect pest presence or when the pest population reaches a predetermined action threshold. Applications are best made in the early morning or late evening to avoid rapid degradation by sunlight and to minimize impact on beneficial, non-target insects.

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound concentrate based on the desired application rate (refer to Table 1 for example rates).

    • Mix the this compound concentrate with water at the recommended rate. For example, a common recommendation for neem oil-based products is 2-4 tablespoons (1-2 fluid ounces) per gallon of water.

    • Ensure thorough mixing of the solution. The use of an emulsifier or a small amount of mild liquid soap can aid in the suspension of the oil-based formulation in water.

  • Application Procedure:

    • Calibrate spray equipment prior to application to ensure uniform coverage.

    • Apply the spray solution to all plant surfaces, including the undersides of leaves, until runoff.

    • Use a separate, clean sprayer for each treatment to avoid cross-contamination.

  • Frequency of Application: The frequency of application will depend on the pest pressure and environmental conditions. A common schedule for neem-based insecticides is every 7 to 14 days. For heavy infestations, a 7-day interval may be more effective.

Data Collection
  • Insect Population Assessment:

    • Sampling Method: Employ a systematic sampling pattern (e.g., "W" or "Z" pattern) to collect data from multiple representative locations within the data rows of each plot.

    • Data to Collect:

      • Count the number of target insect pests (larvae, nymphs, and/or adults) on a predetermined number of plants per plot (e.g., 10 randomly selected plants).

      • For smaller insects like aphids or whiteflies, counts can be made on a specific number of leaves per plant (e.g., 3-5 leaves from the top, middle, and bottom of the plant).

    • Timing: Conduct pre-treatment counts 24 hours before the first application and post-treatment counts at regular intervals (e.g., 3, 7, and 14 days) after each application.

  • Crop Damage Assessment:

    • Method: Visually assess the level of damage on the sampled plants using a standardized rating scale (e.g., 0-9 scale, where 0 is no damage and 9 is severe damage).

    • Data to Collect:

      • Percentage of infested plants per plot.

      • Severity of damage on leaves, fruits, or other relevant plant parts.

Troubleshooting & Optimization

Technical Support Center: Enhancing Nimbiol Bioavailability in Target Pests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioavailability of nimbiol (B1247986) in target pests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in target pests?

This compound is a bioactive triterpenoid (B12794562) compound, specifically a limonoid, found in the seeds and leaves of the neem tree (Azadirachta indica). Its primary mechanism of action in insects is multifaceted, making it an effective component of botanical insecticides. This compound, along with other limonoids like azadirachtin (B1665905), primarily functions as an insect growth regulator (IGR). It mimics the structure of ecdysones, the natural molting hormones of insects, thereby disrupting their endocrine system. This interference leads to several physiological and behavioral defects, including:

  • Inhibition of Molting: Larvae are prevented from developing into subsequent instars or pupae.

  • Antifeedant Properties: It deters insects from feeding on treated plants.

  • Reproductive Disruption: It can cause sterilization in adult insects and reduce the viability of eggs.

Q2: My this compound solution appears to have low solubility in water. How can I improve this for my experiments?

This compound, like many other limonoids, has low water solubility, which can limit its bioavailability to target pests. To address this, various formulation strategies can be employed:

  • Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactants. Creating a nanoemulsion or microemulsion of neem oil (which contains this compound) can significantly enhance its water solubility and stability. Nanoemulsions, with their smaller droplet size, offer a larger surface area, which can improve contact and penetration into the insect cuticle.

  • Use of Surfactants and Co-solvents: The inclusion of surfactants like Tween 20 or co-solvents such as Dimethyl Sulfoxide (DMSO) can help to create stable emulsions of this compound-containing oils in aqueous solutions.

  • Botanical Synergists: The addition of natural adjuvants or synergists from other plants can improve the stability and efficacy of the formulation.

Q3: I'm observing a rapid decline in the efficacy of my this compound formulation in field or greenhouse experiments. What could be the cause?

The decline in efficacy is likely due to the degradation of this compound and other active compounds. Several factors can contribute to this:

  • Photodegradation: this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. The half-life of related compounds like azadirachtin on plant surfaces can be as short as 1-2.5 days.

  • Environmental Factors: High temperatures and rainfall can also contribute to the breakdown or washing off of the active compounds from plant surfaces.

  • Storage Conditions: Improper storage of this compound extracts or formulations can lead to a loss of potency. They should be stored in cool, dark conditions.

To mitigate these issues, consider using UV-protectant additives in your formulation or applying the treatment during periods of lower sun intensity, such as late afternoon. Nanoencapsulation is another advanced technique that can protect the active ingredients from premature degradation.

Troubleshooting Guides

Issue 1: Inconsistent mortality rates in insect bioassays.

  • Possible Cause 1: Variable Bioavailability in Formulation. An unstable emulsion can lead to uneven distribution of this compound, causing some insects to receive a lethal dose while others do not.

    • Solution: Ensure your formulation is homogenous. For emulsions, check for phase separation before each application. Consider using a smaller droplet size formulation, like a nanoemulsion, for better stability and coverage.

  • Possible Cause 2: Inconsistent Application. The method of application may not be delivering a consistent dose to each insect.

    • Solution: For topical bioassays, ensure precise micro-application of a consistent volume to the same location on each insect. For feeding assays, ensure the this compound is evenly incorporated into the diet.

  • Possible Cause 3: Insect Variability. The age, developmental stage, and overall health of the test insects can influence their susceptibility.

    • Solution: Use insects from a synchronized cohort to ensure they are of a similar age and developmental stage. Discard any individuals that appear unhealthy before starting the experiment.

Issue 2: this compound formulation is effective in lab assays but shows poor results in foliar applications.

  • Possible Cause 1: Poor Adhesion and Spreading on Leaf Surfaces. The formulation may not be effectively sticking to or spreading across the waxy cuticle of the leaves.

    • Solution: Incorporate adjuvants or surfactants into your formulation to reduce surface tension and improve wetting and spreading properties.

  • Possible Cause 2: Insufficient Penetration. The active compound may not be penetrating the insect cuticle effectively.

    • Solution: Formulations like nanoemulsions can improve the penetration of lipophilic compounds like this compound through the insect's outer layers.

  • Possible Cause 3: Rapid Environmental Degradation. As mentioned in the FAQs, UV light and other environmental factors can quickly degrade this compound.

    • Solution: Apply the formulation in the late afternoon or on overcast days to reduce UV exposure. Consider formulations with UV protectants.

Quantitative Data Summary

Table 1: Efficacy of Different this compound-Containing Formulations Against Various Pests

Formulation TypeTarget PestActive Ingredient ConcentrationObserved Efficacy (Mortality %)Citation
NanoemulsionSitophilus oryzae (Rice Weevil)1% Azadirachtin85-100% after 2 days
NanoemulsionTribolium castaneum (Red Flour Beetle)1% Azadirachtin74-100% after 2 days
Nanoemulsion with AdjuvantBemisia tabaci (Whitefly)20% Neem Oil91.24%

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Nimbolide and Nimbiol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the potent anti-cancer agent nimbolide (B1678885), with a note on the under-researched related compound, nimbiol (B1247986).

Introduction

Nimbolide, a prominent limonoid constituent of the neem tree (Azadirachta indica), has garnered significant attention within the scientific community for its potent cytotoxic effects against a wide array of cancer cell lines. Its ability to induce apoptosis, inhibit cell proliferation, and interfere with key oncogenic signaling pathways has positioned it as a promising candidate for cancer chemotherapy. In contrast, this compound, another limonoid found in neem, remains largely unexplored in the context of its anti-cancer properties. This guide provides a detailed comparison of the cytotoxic effects of nimbolide, supported by extensive experimental data, and highlights the current knowledge gap concerning this compound.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Extensive research has been conducted to determine the IC50 values of nimbolide across a multitude of cancer cell lines.

Table 1: IC50 Values of Nimbolide in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast Cancer MCF-74.024[1]
2.748[1]
MDA-MB-2316.024[1]
3.248[1]
Prostate Cancer PC-32.0Not Specified[2]
Du-1456.86 ± 0.5324[3]
4.97 ± 0.7248[3]
Colon Cancer HT-29~2.5-10Not Specified[1]
Leukemia U937~1-2.5Not Specified[2]
Bladder Cancer EJ~3.012[4]
5637~3.012[4]
Neuroblastoma N1E-1154-10 (average 6)Not Specified[5]
Osteosarcoma 143B.TK-4-10 (average 6)Not Specified[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of exposure.

In stark contrast to the wealth of data for nimbolide, there is a significant lack of published studies detailing the cytotoxic effects and IC50 values of This compound on cancer cell lines. While this compound is recognized as a constituent of neem, its potential as an anti-cancer agent remains to be elucidated.

Mechanisms of Action and Signaling Pathways

Nimbolide exerts its cytotoxic effects through a multi-pronged approach, targeting several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Modulated by Nimbolide:

  • PI3K/Akt Pathway: Nimbolide has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By downregulating this pathway, nimbolide promotes apoptosis.[6][7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in cancer, is another target of nimbolide. Inhibition of this pathway contributes to the anti-proliferative effects of nimbolide.[8]

  • NF-κB Pathway: Nimbolide suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and angiogenesis.[7][9]

  • Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Nimbolide has been found to inhibit this pathway, leading to decreased cancer cell proliferation.[9]

  • Induction of Apoptosis: Nimbolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins and activates caspases, the key executioners of apoptosis.[2][10][11]

  • Cell Cycle Arrest: Nimbolide can arrest the cell cycle at various phases, thereby preventing cancer cells from dividing and proliferating.[2]

Again, there is a notable absence of research on the specific signaling pathways modulated by This compound in the context of cancer.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of compounds like nimbolide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nimbolide) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[12][13]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the controls.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound. After the desired incubation time, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells with cold PBS.

  • Annexin V-FITC and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_outcome Outcome start Seed Cancer Cells treat Treat with Nimbolide/Nimbiol start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V Assay treat->annexin viability Cell Viability mtt->viability cytotoxicity Cytotoxicity ldh->cytotoxicity apoptosis Apoptosis annexin->apoptosis ic50 Determine IC50 viability->ic50 cytotoxicity->ic50 pathway Identify Signaling Pathways apoptosis->pathway

Caption: A generalized workflow for evaluating the cytotoxic effects of test compounds on cancer cell lines.

Signaling Pathways Targeted by Nimbolide

nimbolide_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis & Cell Cycle nimbolide Nimbolide pi3k PI3K nimbolide->pi3k mapk MAPK nimbolide->mapk nfkb NF-κB nimbolide->nfkb apoptosis Induction of Apoptosis nimbolide->apoptosis cell_cycle Cell Cycle Arrest nimbolide->cell_cycle akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival Inhibition proliferation Proliferation mapk->proliferation Inhibition inflammation_survival Inflammation & Survival nfkb->inflammation_survival Inhibition

Caption: Major signaling pathways inhibited by nimbolide, leading to reduced cancer cell viability.

Conclusion

The available scientific literature robustly supports the potent cytotoxic effects of nimbolide against a diverse range of cancer cell lines. Its ability to modulate multiple oncogenic signaling pathways, leading to apoptosis and cell cycle arrest, underscores its potential as a valuable therapeutic agent. In contrast, the cytotoxic properties of this compound remain largely uninvestigated. This significant gap in knowledge presents a compelling opportunity for future research to explore the anti-cancer potential of this compound and to conduct direct comparative studies with nimbolide. Such investigations would provide a more complete understanding of the therapeutic potential of the various bioactive compounds derived from the neem tree.

References

Unraveling the Molecular Intricacies of Nimbiol: A Comparative Analysis of its Mechanism of Action Against Other Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular mechanism of Nimbiol, a potent limonoid, reveals distinct and advantageous characteristics when compared to other members of the limonoid class of natural compounds. This comprehensive guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's performance, particularly in the context of oncogenic signaling pathways.

This guide presents quantitative data, detailed experimental protocols, and visual representations of the signaling pathways modulated by this compound and other prominent limonoids, including azadirachtin (B1665905), gedunin, limonin (B1675406), and nomilin. The focus is on three critical signaling cascades often dysregulated in disease: NF-κB, PI3K/Akt, and Wnt/β-catenin.

Data Presentation: Comparative Efficacy of Limonoids

The anti-proliferative and pro-apoptotic effects of this compound and other selected limonoids have been evaluated across various cancer cell lines. The following tables summarize their cytotoxic and apoptotic activities, providing a quantitative basis for comparison.

Table 1: Comparative in Vitro Cytotoxicity (IC50 Values) of Limonoids Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The values presented below are in micromolar (µM) and were predominantly determined using the MTT assay.

LimonoidCell LineCancer TypeIC50 (µM)
This compound Du-145Prostate Cancer6.86 ± 0.53 (48h)[1]
PC-3Prostate Cancer5.83 ± 0.33 (48h)[1]
A-549Lung Cancer7.59 ± 0.34 (48h)[1]
N1E-115Neuroblastoma~6 (average)[2]
143B.TK-Osteosarcoma~6 (average)[2]
AzadirachtinHeLaCervical Cancer135[3]
VariousVarious>200[2]
GeduninA549Lung Cancer0.23 (derivative)[4]
NTERA-2Embryonal Carcinoma14.59 (24h), 8.49 (48h)[5]
LimoninLS174TColon Cancer~100 (viability)[6]
EpoxyazadiradioneVariousVarious27[2]

Note: IC50 values can vary based on the specific assay conditions, cell line, and exposure time.

Table 2: Comparative Apoptotic Induction by Limonoids

This table summarizes the pro-apoptotic effects of different limonoids on various cancer cell lines, as determined by flow cytometry using Annexin V/PI staining.

LimonoidCell LineCancer TypeApoptotic Effect
This compound WM cellsB-cell cancerDose-dependent increase in apoptosis, max at 1 µM[4]
Du-145, PC-3, A-549Prostate, LungSignificant increase in early and late apoptotic cells[7][8]
MCF-7, MDA-MB-231Breast CancerInduction of apoptosis via intrinsic and extrinsic pathways[9]
AzadirachtinHeLaCervical CancerInduction of apoptosis and cell cycle arrest[3]
GeduninNTERA-2Embryonal CarcinomaDose- and time-dependent increase in apoptosis[5]
D-limoneneLS174TColon CancerDose-dependent induction of apoptosis[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of limonoids on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Limonoid stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the limonoids and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is employed to quantify the percentage of apoptotic and necrotic cells following treatment with limonoids.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Limonoids for treatment

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of limonoids for the specified duration.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt pathways.

Materials:

  • Cell culture dishes

  • Limonoids for treatment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with limonoids for the desired time, then lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10][11]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.[12]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Molecular Mechanisms

Limonoids exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in diseases like cancer. The following diagrams illustrate the key pathways affected by this compound and other compared limonoids.

Nimbiol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Transcription Pro-inflammatory & Pro-survival Genes DNA->Transcription Initiates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Limonoids_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Activates/Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->pAkt Inhibits Limonin Limonin Limonin->pAkt Inhibits

Caption: this compound and Limonin inhibit the PI3K/Akt signaling pathway.

Limonoids_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Co-activates This compound This compound This compound->BetaCatenin Suppresses TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: this compound suppresses the Wnt/β-catenin signaling pathway.

Conclusion

The compiled data indicates that this compound consistently demonstrates potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often at lower concentrations than other tested limonoids like azadirachtin.[2][3] The mechanism of action of this compound is multi-faceted, involving the inhibition of key pro-survival signaling pathways such as NF-κB, PI3K/Akt, and Wnt/β-catenin.[13][14][15] Specifically, this compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[13] It also suppresses the phosphorylation of Akt, a key downstream effector of the PI3K pathway.[16] Furthermore, this compound has been reported to downregulate β-catenin, a central component of the Wnt signaling pathway.[13]

In comparison, other limonoids also exhibit anticancer properties through modulation of these pathways. For instance, azadirachtin has been shown to inhibit NF-κB, and citrus limonoids like limonin can suppress the PI3K/Akt pathway.[6][17] Gedunin's mechanism is noted for its inhibition of Hsp90, which in turn affects multiple signaling proteins. However, the available data suggests that this compound is a particularly potent and broad-spectrum inhibitor of these critical oncogenic pathways.

This comparative guide provides a valuable resource for researchers in the field of drug discovery and development. The detailed experimental protocols and visual representations of the signaling pathways are intended to facilitate further investigation into the therapeutic potential of this compound and other limonoids. The objective presentation of data underscores the promise of this compound as a lead compound for the development of novel therapeutics.

References

Safety Operating Guide

Handling Nimbiol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions concerning the handling and disposal of hazardous chemicals.

Personal Protective Equipment (PPE)

The primary line of defense when handling any potentially hazardous chemical is the correct use of Personal Protective Equipment (PPE).[1] A hazard assessment of specific laboratory operations should be conducted to determine the necessary PPE to mitigate exposure risks.[2]

Essential PPE for Handling Nimbiol
PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesChemical splash goggles are required for handling toxic or corrosive liquids.[3]Protects eyes from chemical splashes, dust, and flying debris.[4]
Face ShieldMust be used in conjunction with goggles.[3]Provides an additional layer of protection against splashes and impacts.[5]
Hand Protection Chemically Resistant GlovesDouble gloving is recommended. A flexible laminate glove should be worn under a pair of heavy-duty, chemically resistant outer gloves for chemicals of unknown toxicity.[3] Nitrile gloves are a common choice.[5]Prevents skin contact and absorption of hazardous substances.[3]
Body Protection Laboratory CoatDisposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Should fasten in the back.[6]Protects skin and personal clothing from contamination.[5]
Respiratory Protection RespiratorAn N95, half-mask, or full-face respirator may be necessary when working with volatile chemicals or in poorly ventilated areas.[4] The appropriate type depends on the chemical's toxicity and concentration.[4] Use should be part of a formal respiratory protection program.[3]Protects against inhalation of hazardous vapors, dusts, or aerosols.[5]

Experimental Protocols for Safe Handling

A systematic approach to handling hazardous chemicals is crucial to minimize risk. The following protocols outline the key steps from receipt to disposal.

Receiving and Storage
  • Receiving: All personnel involved in receiving should be trained in handling hazardous materials.[6] Upon receipt, inspect the integrity of the external packaging. In case of damage or leakage, implement your institution's spill protocol.[6]

  • Storage: Store this compound in a designated, clearly marked area separate from other non-hazardous chemicals.[7] The storage area should be well-ventilated.

Preparation and Handling
  • Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Donning PPE: Before handling, put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, two pairs of gloves.

  • Spill Prevention: Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[6]

  • Luer-Lock Fittings: When using syringes and needles, utilize Luer-lock connectors to prevent accidental disconnection and spraying of the chemical.[6]

Spill Management
  • Alerting Personnel: In the event of a spill, immediately alert others in the vicinity.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Personal Safety: Avoid direct contact with the spilled material. If contact occurs, immediately follow first-aid procedures outlined in the SDS.

  • Cleanup: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]

Disposal Plan

Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure safety.[9]

Waste Segregation
  • Cytotoxic Waste: All waste generated from the handling of this compound, including empty containers, used PPE, and contaminated lab supplies, should be treated as cytotoxic waste.[7]

  • Containers: Use designated, leak-proof, and clearly labeled cytotoxic waste containers with a sealable lid.[7]

Disposal Procedures
  • Solid Waste: Place all solid waste, such as gloves, gowns, and absorbent pads, into a designated, sealable bag within the cytotoxic waste container.[8]

  • Liquid Waste: Liquid waste should be collected in a sealed, rigid, and leak-proof container. Depending on institutional and local regulations, chemical treatment to neutralize the hazardous components may be required before disposal.[10]

  • Sharps: All needles and other sharps must be disposed of in a designated sharps container to prevent injuries.

  • Final Disposal: All cytotoxic waste must be handled and disposed of by a licensed hazardous waste management company.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of a hazardous chemical like this compound.

A Receiving and Inspection B Secure Storage A->B C Don PPE B->C D Preparation in Fume Hood C->D E Experiment/Handling D->E J Spill? E->J F Decontamination of Workspace G Doff PPE F->G H Waste Segregation G->H I Waste Disposal H->I J->F No K Spill Response Protocol J->K Yes K->F

Caption: Workflow for the safe handling of hazardous chemicals.

It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.